4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a complex organic compound belonging to the imidazopyridine family. This class of compounds is notable for its diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a tetrahydro-imidazo ring fused with a pyridine moiety, which contributes to its unique chemical properties. The presence of the fluoro and methoxy substituents on the phenyl ring enhances its pharmacological profile and influences its interaction with biological targets.
This compound can be classified under heterocyclic compounds, specifically as an imidazo[4,5-c]pyridine derivative. Its unique structure allows it to participate in various chemical reactions and biological processes. The compound is indexed in several chemical databases including PubChem and BenchChem, where it is identified by specific identifiers such as CAS number and InChI key .
The synthesis of 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step synthetic routes that may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
The molecular formula for 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is . The structure consists of:
Key structural data includes:
The compound can participate in various chemical reactions including:
Reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific biological targets. It is hypothesized that the compound may act as an inhibitor for certain enzymes or receptors due to its structural features that allow for effective binding.
Research indicates that compounds within this class may modulate pathways associated with cell signaling or metabolic processes by inhibiting phosphodiesterases or other relevant targets in cellular environments .
The physical properties include:
Chemical properties include:
Relevant data can be found in chemical databases where detailed spectroscopic data is provided for characterization purposes .
The primary applications of 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
The tetrahydroimidazo[4,5-c]pyridine scaffold represents a strategic evolution in heterocyclic chemistry, where bioisosteric replacement and scaffold hopping have enabled enhanced target affinity and pharmacokinetic properties. Heterocycles constitute >60% of FDA-approved drugs due to their versatility in mimicking biological motifs and forming critical interactions (e.g., hydrogen bonding, π-stacking) with target proteins [2]. The saturation of the imidazo[4,5-c]pyridine ring reduces planarity, potentially enhancing blood-brain barrier permeability and metabolic stability compared to fused aromatic systems [1] [5]. This scaffold exemplifies "medium-step" hopping (per Boehm classification), where ring saturation and N-alkylation transform rigid frameworks into conformationally adaptable inhibitors [7].
Table 1: Evolutionary Development of Imidazo-Pyridine Scaffolds
Scaffold Type | Representative Drugs | Key Advantages | Limitations |
---|---|---|---|
Imidazo[1,2-a]pyridine | Zolpidem (sedative) | High CNS penetration | Off-target GABA activity |
Imidazo[4,5-b]pyridine | None (research phase) | Strong kinase hinge binding | Synthetic complexity |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | Investigational (e.g., CID 74234184) | Enhanced solubility, conformational flexibility | Reduced aromatic stacking potential |
The 2-fluoro-4-methoxyphenyl moiety at C4 of the imidazopyridine core exemplifies rational fluorine medicinal chemistry. Computational studies confirm the ortho-fluorine atom induces:
The fluoro-methoxy combination generates a dipole moment of 2.4–2.6 Debye, aligning with hydrophobic subpockets in enzymatic targets like glutaminyl cyclase (PgQC) and kinases [1] [9]. Fluorine’s small van der Waals radius (1.47 Å) permits deep cavity penetration without steric clash, a key advantage over chloro or methyl substituents [4].
Table 2: Impact of Fluorine Positioning on Aryl Substituent Properties
Substituent Pattern | cLogP | pKa | Protein Binding Energy (ΔG, kcal/mol) | Dominant Effect |
---|---|---|---|---|
4-Methoxyphenyl | 1.8 | Neutral | -7.2 | H-bond donation only |
2-Fluoro-4-methoxyphenyl | 2.1 | Neutral | -8.6 | Dipole enhancement, metabolic stability |
2,4-Difluorophenyl | 2.3 | Neutral | -8.1 | Excessive lipophilicity |
The [4,5-c] isomer of tetrahydroimidazo-pyridine exhibits distinct pharmacophoric advantages over [1,2-a] and [4,5-b] isomers:
Kinase profiling reveals 10–100× selectivity for [4,5-c] derivatives over related isoforms, attributable to differential hinge-binding motifs: The [4,5-c] nitrogen (N3) forms bidentate H-bonds with Met1160 in c-Met kinase, while [1,2-a] isomers bind monodentately [9].
Table 3: Isomeric Influence on Target Engagement
Isomer Type | Representative Target | Binding Affinity (IC50/Ki) | Key Interaction |
---|---|---|---|
Imidazo[1,2-a]pyridine | c-Met kinase | 12.8 nM (e.g., Compound 31) | Monodentate H-bond to hinge region |
Imidazo[4,5-b]pyridine | PgQC | 1.755 µM (Ki) | Zn²⁺ chelation only |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | PgQC / FLT3 | 0.48 µM (IC50) / 0.909 µM (Ki) | Bidentate H-bond + hydrophobic cavity fill |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0